molecular formula C13H9NO B6326568 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile CAS No. 154848-42-7

2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B6326568
CAS No.: 154848-42-7
M. Wt: 195.22 g/mol
InChI Key: WLZIWTOPZLSKRY-UHFFFAOYSA-N
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Description

2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a hydroxyl group at the 2’ position and a carbonitrile group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis of 2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile can be optimized by using readily available raw materials and efficient reaction conditions. The use of less toxic reagents and shorter reaction steps can significantly reduce production costs and improve yield .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and carbonitrile groups play crucial roles in these interactions by forming hydrogen bonds or participating in other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy[1,1’-biphenyl]-3-carboxylic acid
  • 2-Hydroxy[1,1’-biphenyl]-3-amine
  • 2-Hydroxy[1,1’-biphenyl]-3-carbaldehyde

Uniqueness

Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various chemical and biological applications .

Properties

IUPAC Name

3-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZIWTOPZLSKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602418
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154848-42-7
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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